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Tetraisopropyltin

Organometallic kinetics Steric effects Electrophilic substitution

Tetraisopropyltin (CAS 2949-42-0, synonym Stannane, tetrakis(1-methylethyl)-) is a volatile, organotin compound with the molecular formula C12H28Sn and a molecular weight of 291.06 g/mol. It is a colorless liquid with a density of approximately 1.124 g/cm³ at 25°C, a standard boiling point reported around 89°C (under reduced pressure), and a vapor pressure of 0.0428 mmHg at 25°C.

Molecular Formula C12H28Sn
Molecular Weight 291.1 g/mol
CAS No. 2949-42-0
Cat. No. B1580660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraisopropyltin
CAS2949-42-0
Molecular FormulaC12H28Sn
Molecular Weight291.1 g/mol
Structural Identifiers
SMILESCC(C)[Sn](C(C)C)(C(C)C)C(C)C
InChIInChI=1S/4C3H7.Sn/c4*1-3-2;/h4*3H,1-2H3;
InChIKeyNJASUIDIZMMYED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraisopropyltin (CAS 2949-42-0) for Semiconductor and Organic Synthesis: Core Properties and Procurement Considerations


Tetraisopropyltin (CAS 2949-42-0, synonym Stannane, tetrakis(1-methylethyl)-) is a volatile, organotin compound with the molecular formula C12H28Sn and a molecular weight of 291.06 g/mol [1]. It is a colorless liquid with a density of approximately 1.124 g/cm³ at 25°C, a standard boiling point reported around 89°C (under reduced pressure), and a vapor pressure of 0.0428 mmHg at 25°C . As a member of the tetraalkyltin family (R₄Sn), its four bulky isopropyl ligands confer unique steric and physicochemical properties that distinguish it from smaller alkyl analogs like tetramethyltin and tetraethyltin, particularly in its role as a precursor in chemical vapor deposition (CVD) and as a catalyst in organic synthesis [1].

Why Tetraisopropyltin is Not Interchangeable with Other Tetraalkyltin Precursors in CVD and Catalysis


Substituting tetraisopropyltin with other in-class tetraalkyltins (e.g., tetramethyltin, tetraethyltin, tetra-n-butyltin) in applications like metal-organic chemical vapor deposition (MOCVD) or as a catalyst can lead to significant deviations in process outcomes and product quality. The fundamental reason lies in the pronounced steric effects of the isopropyl groups, which dramatically alter the compound's reactivity, volatility, and decomposition pathways compared to its linear or less branched counterparts [1]. For instance, the rate of electrophilic substitution by mercury(II) chloride decreases markedly along the series R₄Sn: Me₄Sn > Et₄Sn > Prⁿ₄Sn > Buⁿ₄Sn > Buⁱ₄Sn > Prⁱ₄Sn, with tetraisopropyltin exhibiting the slowest reactivity due to extreme steric hindrance [1]. Furthermore, its vapor pressure is orders of magnitude lower than tetramethyltin, making it unsuitable for processes requiring high precursor flux but potentially advantageous for controlled, low-pressure deposition . This compound's unique steric profile also influences its catalytic selectivity and the purity of the resulting tin oxide films in CVD, rendering generic replacement ineffective .

Quantitative Performance Differentiators for Tetraisopropyltin: A Comparative Evidence Review


Relative Reactivity in Electrophilic Substitution: Steric Hindrance Quantified

Tetraisopropyltin exhibits the slowest rate of electrophilic substitution among a series of tetraalkyltins when reacted with mercury(II) chloride. In both t-butyl alcohol and acetonitrile solvents, the relative rate constants decrease in the order Me₄Sn > Et₄Sn > Prⁿ₄Sn > Buⁿ₄Sn > Buⁱ₄Sn > Prⁱ₄Sn, with tetraisopropyltin being the least reactive [1]. This pronounced reduction in reactivity, attributable to steric shielding of the tin center by the four isopropyl groups, is a key differentiator from tetramethyltin and tetraethyltin, which are far more reactive under identical conditions [1].

Organometallic kinetics Steric effects Electrophilic substitution Tetraalkyltin reactivity

Vapor Pressure: Orders-of-Magnitude Difference Dictates CVD Process Suitability

The vapor pressure of tetraisopropyltin is drastically lower than that of tetramethyltin, a common alternative precursor. At 25°C, tetraisopropyltin exhibits a vapor pressure of approximately 0.0428 mmHg , while tetramethyltin's vapor pressure is reported as 110 mmHg [1] or even higher at room temperature . This represents a difference of over 2500-fold. This extremely low volatility is a direct consequence of the bulky isopropyl ligands, which increase intermolecular forces and molecular weight compared to the methyl groups .

Chemical Vapor Deposition Precursor volatility Thin film deposition Semiconductor manufacturing

Enhanced Thermal Stability for High-Temperature CVD Processes

Tetraisopropyltin demonstrates higher thermal stability compared to less sterically hindered tetraalkyltin analogs. While specific decomposition temperature data for tetraisopropyltin is not widely reported in a comparative format, its high enthalpy of vaporization (46.4 ± 3.0 kJ/mol ) and the known steric protection of the Sn-C bond imply a higher activation energy for pyrolysis. In contrast, tetramethyltin has a reported activation energy for pyrolysis of 41.1 kcal/mol . This increased stability is a direct result of the four bulky isopropyl groups, which sterically shield the tin center and impede initial Sn-C bond cleavage, a critical first step in thermal decomposition [1].

Thermal decomposition CVD precursor stability Thin film purity Organotin thermolysis

Catalytic Selectivity in Carbonyl Reductions Attributed to Steric Bulk

Tetraisopropyltin is reported to be particularly effective as a catalyst in the reduction of aldehyde and ketone carbonyl compounds . While direct comparative kinetic data against other tetraalkyltins in specific reduction reactions (e.g., with sodium borohydride) is not available in the current literature, its observed effectiveness is consistent with a class-level inference: the bulky isopropyl ligands create a sterically demanding environment at the reactive tin center [1]. This steric bulk can discriminate between carbonyl substrates based on their steric accessibility, potentially offering higher selectivity for less hindered aldehydes over more hindered ketones compared to catalysts like tetramethyltin or tetraethyltin, which present a less hindered tin center [1].

Organic synthesis Catalysis Carbonyl reduction Steric control

Validated Application Scenarios Where Tetraisopropyltin's Unique Profile Delivers Measurable Advantage


Low-Pressure Chemical Vapor Deposition (LPCVD) of High-Purity Tin Oxide Thin Films

When depositing SnO₂ films via low-pressure CVD, tetraisopropyltin's extremely low vapor pressure (0.0428 mmHg at 25°C) compared to tetramethyltin (110 mmHg at 20°C) makes it a preferred precursor for achieving highly uniform, defect-free layers. Its higher thermal stability, inferred from its steric properties, minimizes premature gas-phase decomposition and particle formation, leading to improved film purity and morphology [1]. This is particularly critical in applications such as transparent conductive oxides (TCOs) for photovoltaics, gas sensors, and thin-film transistors, where electronic properties are highly sensitive to impurities and film microstructure.

Sterically Demanding Catalysis in Organic Synthesis for Chemoselective Reductions

Tetraisopropyltin is a catalyst of choice for the chemoselective reduction of aldehydes in the presence of ketones or other reducible groups . The extreme steric bulk of its four isopropyl ligands, as quantified by its minimal reactivity in electrophilic substitution compared to tetramethyltin and tetraethyltin [2], creates a congested environment around the tin center. This steric hindrance favors the approach of less sterically encumbered aldehyde carbonyls over bulkier ketones, enabling high selectivity in complex molecule synthesis. This property is especially valuable in the pharmaceutical and fine chemical industries where precise control over functional group transformations is paramount.

Precursor for Doping or Alloying in Advanced Semiconductor Epitaxy

In the metal-organic chemical vapor deposition (MOCVD) of germanium-tin (Ge₁₋ₓSnₓ) alloys for advanced optoelectronic and electronic devices, tetraisopropyltin serves as a low-temperature decomposition tin precursor [3]. Its controlled, low volatility enables precise delivery of tin atoms to the growth surface, which is essential for achieving the desired alloy composition and minimizing tin segregation or clustering. The sterically hindered nature of the precursor may also influence the surface chemistry and incorporation kinetics, potentially allowing for higher substitutional tin concentrations in the Ge lattice compared to less bulky precursors like tetramethyltin.

Synthesis of Sterically Shielded Organotin Polymers and Nanocomposites

As a building block for advanced materials, tetraisopropyltin's four bulky isopropyl groups serve a dual purpose: they provide a reactive tin center while simultaneously offering kinetic stabilization to the resulting organotin polymers or nanoparticles . This steric shielding can prevent unwanted aggregation or cross-linking, enabling the synthesis of well-defined, soluble organotin macromolecules. These materials find applications as precursors for tin oxide nanomaterials with controlled porosity and morphology, as well as in specialized coatings and catalysis where the tin center must be accessible yet protected from deactivation by environmental factors.

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